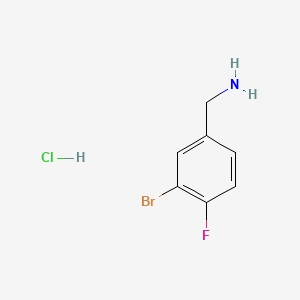

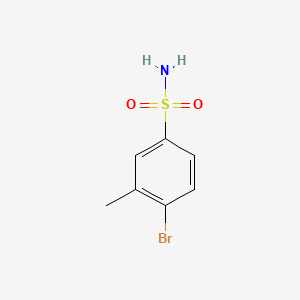

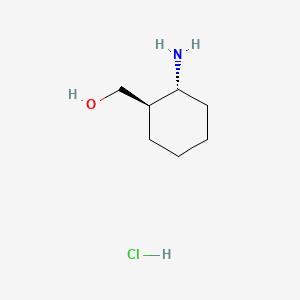

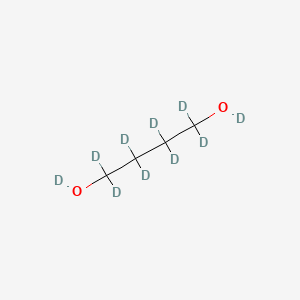

![molecular formula C10H15BrN4O B1271977 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol CAS No. 849021-42-7](/img/structure/B1271977.png)

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol

Übersicht

Beschreibung

The compound 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and prevalence in a variety of biologically active compounds. Piperazine derivatives are known for their potential in creating substances with antimicrobial properties, as well as their ability to form stable metal complexes with potential biological activities .

Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of substituted piperazines with various reagents. For example, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding the product in 88.5% . Although the specific synthesis of 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol is not detailed in the provided abstracts, similar methodologies could be applied, adjusting the starting materials and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, novel piperazine derivatives were characterized by IR, 1H and 13C NMR, and mass spectral studies . Additionally, single-crystal X-ray diffraction studies can provide detailed insights into the molecular geometry and crystal packing, as demonstrated by the analysis of polymorphic crystalline forms of a piperazine dione .

Chemical Reactions Analysis

Piperazine derivatives can undergo a range of chemical reactions. An example is the oxidation of a piperidine derivative to generate a piperidin-2-one, which was then used to synthesize other compounds such as stenusine . The reactivity of the piperazine ring allows for the formation of various functionalized compounds, which can be further modified to enhance their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents on the piperazine ring can affect properties such as solubility, stability, and reactivity. For instance, metal(II) dipicolinate complexes derived from piperazine were found to be water-soluble and air-stable, indicating the influence of the metal ion and ligand structure on the compound's properties . The antimicrobial activities of these complexes were also evaluated, demonstrating the potential biological relevance of their physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis Techniques and Structural Analysis The compound 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol and its derivatives have been synthesized through various methods, emphasizing the importance of precise reaction conditions and reagent ratios. For instance, Wang Jin-peng synthesized a structurally related compound by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine, achieving an 88.5% yield under specific conditions (Wang Jin-peng, 2013). Similarly, compounds with a piperazine-1-yl)ethanol structure have been synthesized by reacting piperazine anhydrous with various benzyl chlorides, followed by additional steps to create compounds with potential pharmacological effects (Li Ming-zhu, 2012).

Crystal Structure and Conformation The crystal structure and conformation of related compounds have been studied, providing insights into their molecular geometry. For example, Opipramol, a compound with a similar piperazine-1-yl)ethanol structure, exhibits boat and chair conformations in its molecular geometry, contributing to its overall 'butterfly' shape (H. Fun et al., 2011).

Biological and Pharmacological Studies

Antimicrobial Activities Several studies have focused on the antimicrobial properties of derivatives of this compound. R. Rajkumar et al. synthesized piperazine derivatives and evaluated them for in vitro antimicrobial activities, with certain compounds demonstrating excellent antibacterial and antifungal activities (R. Rajkumar et al., 2014). Similarly, N. Patel et al. synthesized amide derivatives of the compound, which showed variable and modest activity against various bacterial and fungal strains (N. Patel et al., 2011).

Receptor Binding and Pharmacological Effects The compound and its derivatives have been studied for their potential effects on receptor binding and pharmacological activities. Gonzalo Vera et al. designed and synthesized derivatives acting as 5-HT6 receptor antagonists, with some compounds exhibiting moderate to high binding affinities and antagonist profiles in functional assays (Gonzalo Vera et al., 2016). Moreover, I. Parveen et al. synthesized compounds with a combination of pyrimidine, piperazine, and chromene or quinoline conjugates, showing significant anti-proliferative activities against certain cell lines (I. Parveen et al., 2017).

Eigenschaften

IUPAC Name |

2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN4O/c11-9-7-12-10(13-8-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAGRUBMUDIADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375495 | |

| Record name | 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol | |

CAS RN |

849021-42-7 | |

| Record name | 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

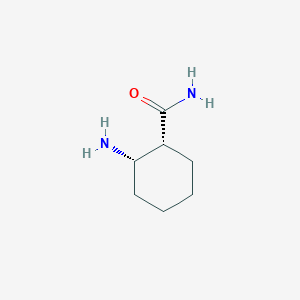

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)